1-(2-Bromophenyl)cyclobutanamine
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Overview
Description
1-(2-Bromophenyl)cyclobutanamine is an organic compound with the molecular formula C10H12BrN It is a cyclobutanamine derivative where a bromine atom is substituted at the second position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromophenyl)cyclobutanamine typically involves the cyclization of appropriate precursors. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a bromophenyl derivative with a cyclobutanamine precursor under palladium-catalyzed conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene, with the reaction being carried out at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the purification process may involve recrystallization or chromatography techniques to ensure the removal of impurities.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromophenyl)cyclobutanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki–Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include azido derivatives or thiol-substituted compounds.
Oxidation Reactions: Products include imines or nitriles.
Reduction Reactions: Products include secondary amines or amides.
Scientific Research Applications
1-(2-Bromophenyl)cyclobutanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)cyclobutanamine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the cyclobutanamine moiety play crucial roles in its binding affinity and specificity. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structural configuration and the nature of the target molecule .
Comparison with Similar Compounds
- 1-(3-Bromophenyl)cyclobutanamine
- 1-(4-Bromophenyl)cyclobutanamine
- 1-(2-Chlorophenyl)cyclobutanamine
Comparison: 1-(2-Bromophenyl)cyclobutanamine is unique due to the position of the bromine atom on the phenyl ring, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C10H12BrN |
---|---|
Molecular Weight |
226.11 g/mol |
IUPAC Name |
1-(2-bromophenyl)cyclobutan-1-amine |
InChI |
InChI=1S/C10H12BrN/c11-9-5-2-1-4-8(9)10(12)6-3-7-10/h1-2,4-5H,3,6-7,12H2 |
InChI Key |
ODEDRBYIFZGIBB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2Br)N |
Origin of Product |
United States |
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